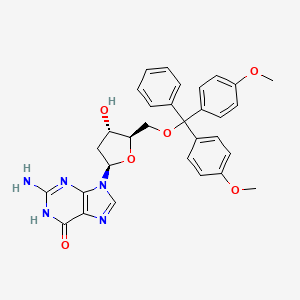

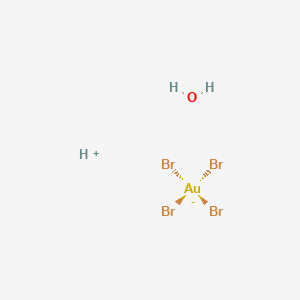

![molecular formula C13H12N4O B1496756 1-(2,4-ジメチルフェニル)-2H-ピラゾロ[3,4-d]ピリミジン-4-オン CAS No. 852313-95-2](/img/structure/B1496756.png)

1-(2,4-ジメチルフェニル)-2H-ピラゾロ[3,4-d]ピリミジン-4-オン

概要

説明

“1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . These compounds are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .

Synthesis Analysis

The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one” include hydrolysis, cyclization, and treatment with substituted anilines . Further details about the chemical reactions are not available in the sources.作用機序

The mechanism of action of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been reported to exert its pharmacological effects by inhibiting the activity of various kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). Inhibition of these kinases can lead to cell cycle arrest, apoptosis, and modulation of various signaling pathways.

Biochemical and Physiological Effects:

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the replication of several viruses. The compound has also been shown to modulate the activity of various signaling pathways such as the Wnt/β-catenin pathway and the PI3K/Akt pathway.

実験室実験の利点と制限

One of the major advantages of using 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potent inhibitory activity against various kinases. This makes it a valuable tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for research on 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. One of the areas of focus could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research could be the identification of new targets for the compound and the development of more potent and selective inhibitors. Additionally, the compound's potential applications in the treatment of various diseases such as cancer and viral infections could be further explored.

科学的研究の応用

医薬品化学: 抗癌作用

ピラゾロ[3,4-d]ピリミジン-4-オン誘導体は、その抗癌作用により潜在的な治療薬として同定されています . これらの化合物は、加水分解、環化、および置換アニリンによる処理を含む様々な変換によって合成することができます。これらの化合物の構造は、生物学的標的との相互作用を可能にし、癌細胞の増殖と増殖を阻害する可能性があります。

薬理学: キナーゼ阻害

薬理学において、これらの誘導体は、キナーゼ阻害能力について研究されています . キナーゼ阻害剤は、癌などの細胞シグナル伝達経路が調節不全になっている疾患の治療において重要な役割を果たします。これらの化合物は、特定のキナーゼを阻害することにより、腫瘍の増殖と生存につながるシグナル伝達を阻害することができます。

農業: 病害虫防除

ピラゾロ[3,4-d]ピリミジン-4-オン骨格は、農業、特に病害虫防除における利用について研究されています . これらの化合物の構造的多様性は、作物や環境に害を与えることなく、害虫を効果的に管理できる標的農薬の開発を可能にします。

材料科学: 有機半導体

これらの化合物は、材料科学、特に有機半導体の開発において潜在的な用途があります . これらの化合物の芳香族構造と電子特性は、フレキシブルで軽量な材料の開発に貢献できる電子デバイスでの使用に適しています。

環境科学: 汚染物質の分解

環境科学において、ピラゾロ[3,4-d]ピリミジン-4-オン誘導体は、汚染物質を分解する能力について研究されています . これらの化合物の化学反応性は、環境中の有害物質を分解するために利用でき、汚染制御と修復の取り組みを支援します。

生化学: 酵素反応研究

最後に、生化学の分野では、これらの誘導体は、酵素反応の研究に役立ちます . これらの化合物は、酵素アッセイにおいて基質または阻害剤として機能し、酵素作用のメカニズムと様々な生物学的プロセスにおける酵素の役割を解明するのに役立ちます。

Safety and Hazards

When handling “1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one”, it is recommended to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

生化学分析

Biochemical Properties

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation . This inhibition can lead to alterations in cellular processes, making it a potential candidate for therapeutic applications. Additionally, 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Moreover, this compound can induce apoptosis, or programmed cell death, in certain cell types, further highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the inhibition of protein kinases by 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can disrupt cell signaling pathways, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .

Metabolic Pathways

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution within the body can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQYAGCWQZIFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365911 | |

| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852313-95-2 | |

| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)

![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)

![26,28-Bis(diethoxyphosphoryl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol](/img/structure/B1496704.png)

![Benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1496705.png)

![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)

![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)

![2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B1496710.png)